molecular formula C9H8ClFO3 B6305588 2-Chloro-4-ethoxy-3-fluorobenzoic acid CAS No. 1935106-26-5

2-Chloro-4-ethoxy-3-fluorobenzoic acid

Cat. No. B6305588
CAS RN: 1935106-26-5
M. Wt: 218.61 g/mol
InChI Key: AQCGBKRMVQVOSL-UHFFFAOYSA-N
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Description

2-Chloro-4-ethoxy-3-fluorobenzoic acid is a chemical compound with the molecular formula C9H8ClFO3 and a molecular weight of 218.61 . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8ClFO3/c1-2-14-8-6(10)4-3-5(7(8)11)9(12)13/h3-4H,2H2,1H3,(H,12,13) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid substance . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.

Mechanism of Action

Target of Action

It is known that similar compounds, such as 3-fluorobenzoic acid, have been used in a variety of scientific applications .

Mode of Action

It’s known that benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation . This could potentially be a part of the compound’s interaction with its targets.

Result of Action

It’s known that similar compounds can cause irritation , but the specific effects of this compound would require further investigation.

properties

IUPAC Name

2-chloro-4-ethoxy-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c1-2-14-6-4-3-5(9(12)13)7(10)8(6)11/h3-4H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCGBKRMVQVOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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